molecular formula C14H23BN2O2 B14053542 6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Cat. No.: B14053542
M. Wt: 262.16 g/mol
InChI Key: GXIWRRCLXXKBJZ-UHFFFAOYSA-N
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Description

6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyrazolopyridine core. The compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine typically involves the following steps:

    Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This can be done using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can undergo reduction reactions to modify the pyrazolopyridine core.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts and appropriate halide substrates.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazolopyridine derivatives.

    Substitution: Various substituted pyrazolopyridine derivatives.

Scientific Research Applications

6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in various diseases due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The pyrazolopyridine core can interact with various biological pathways, contributing to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is unique due to its combination of a boronic ester group with a pyrazolopyridine core. This structural feature imparts distinct reactivity and bioactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H23BN2O2

Molecular Weight

262.16 g/mol

IUPAC Name

6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H23BN2O2/c1-10-6-7-12-11(8-16-17(12)9-10)15-18-13(2,3)14(4,5)19-15/h8,10H,6-7,9H2,1-5H3

InChI Key

GXIWRRCLXXKBJZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(CN3N=C2)C

Origin of Product

United States

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